(3-Chloro-5-fluorophenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5Cl2FO2S |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 |
InChI Key |
CLNGPVFKLBVDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and sulfides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "(3-Chloro-5-fluorophenyl)methanesulfonyl chloride" with detailed data tables and case studies cannot be composed. However, the available information does provide some insight into potential applications and related compounds.
Scientific Research Applications
- (3-Fluorophenyl)methanesulfonyl chloride: This compound is described as a useful chemical compound with a variety of research applications . Georganics.sk offers it in various sizes for research, pilot-scale, or production applications .
- (2-Chloro-5-fluorophenyl)methanesulfonyl chloride: This compound is mentioned in the context of S100 inhibitors .
- Use in Synthesizing Chlorine-Containing Compounds: A review highlights advances in synthesizing chlorine-containing heterocyclic compounds as biological agents and drugs . Though not directly mentioning this compound, it indicates the broader utility of chloro-substituted compounds in pharmaceutical research .
- Inhibitors of EGFR and PI3K: Small molecules with quinazoline or quinoline structures that act as dual inhibitors of EGFR and PI3K proteins are relevant to cancer treatment . These compounds can be used to treat cancers characterized by resistance to therapies and those with aberrant expression of EGFR and PI3K proteins, such as colorectal cancer, head & neck cancer, glioblastoma multiforme, and non-small cell lung cancer . They may also be used to treat autoimmune disorders, inflammatory diseases, and other conditions .
Safety Information
- Relevant safety information for (3-Fluorophenyl)methanesulfonyl chloride includes hazard statements (H314: Causes severe skin burns and eye damage) and precautionary statements .
Related Compounds
- The search results also list a number of related compounds, such as (3,5-difluorophenyl)methanesulfonyl chloride, (3-methoxyphenyl)methanesulfonyl chloride, and 4-Methylbenzylsulfonyl chloride . These compounds may have similar applications or be used as intermediates in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physical and Chemical Properties
- Reactivity: Hydrolysis Stability: Compounds with stronger electron-withdrawing groups (e.g., CF₃ or CN) exhibit slower hydrolysis rates. For example, methanesulfonyl chloride hydrolyzes slowly, leading to prolonged toxicity from the parent compound, whereas thionyl chloride degrades rapidly into HCl and SO₂ . Electrophilicity: The trifluoromethyl (CF₃) and cyano (CN) groups in analogs increase the sulfonyl group's electrophilicity, enhancing reactivity with nucleophiles compared to the Cl/F-substituted target compound .
Thermal Stability :
- Benzenesulfonyl chlorides with trifluoromethyl substituents (e.g., [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride) exhibit higher thermal stability due to the CF₃ group's electron-withdrawing and steric effects .
Biological Activity
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is an organosulfur compound that has gained attention for its diverse biological activities. This compound, characterized by its sulfonyl chloride functional group, is utilized in various biochemical applications, particularly in the synthesis of sulfonamides and other biologically active molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClFOS. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its reactivity and biological interactions. The sulfonyl chloride group is known for its ability to react with nucleophiles, making it a potent electrophile in biochemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves the following mechanisms:
- Covalent Modification : The sulfonyl chloride group can covalently modify nucleophilic sites on proteins and enzymes, leading to the formation of sulfonamide or sulfonate ester bonds. This modification can alter the activity of enzymes, impacting cellular signaling pathways and metabolic processes .
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by modifying their active sites, which can lead to reduced enzymatic activity. For instance, it may interfere with metabolic enzymes, altering metabolic flux within cells.
- Gene Expression Regulation : By modifying transcription factors and other regulatory proteins, this compound can influence gene expression patterns, thereby affecting cell proliferation and differentiation .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For example:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma (SF-295), prostate cancer (PC-3), and colon cancer (HCT-116). IC50 values ranged from 2.1 to 7.9 mg/mL, indicating significant antiproliferative activity .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts with key proteins involved in cancer pathways, such as mitogen-activated protein kinase (JNK3). These interactions may inhibit cancer cell growth by disrupting critical signaling pathways .
| Cell Line | IC50 Value (mg/mL) |
|---|---|
| SF-295 | 2.4 - 7.5 |
| PC-3 | 2.1 - 7.9 |
| HCT-116 | 2.4 - 7.5 |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Its ability to modify bacterial proteins may inhibit bacterial growth and proliferation, making it a candidate for further investigation in antibiotic development .
Case Studies
- In Vivo Studies : Animal model studies have demonstrated that low doses of this compound selectively modify specific proteins without causing significant toxicity, while higher doses lead to adverse effects such as cell death .
- Metabolic Pathway Modulation : Research indicates that this compound can alter metabolic pathways by modifying key enzymes involved in these processes, suggesting potential applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
